molecular formula C14H11ClN2S B14001537 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-90-3

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide

Katalognummer: B14001537
CAS-Nummer: 64510-90-3
Molekulargewicht: 274.8 g/mol
InChI-Schlüssel: MGTGSOXMYMISSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is a chemical compound with the molecular formula C14H11ClN2S It is known for its unique structure, which includes a chlorophenyl group and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobenzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s ability to form metal complexes can also play a role in its mechanism of action, as these complexes may exhibit unique reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from similar compounds .

Eigenschaften

CAS-Nummer

64510-90-3

Molekularformel

C14H11ClN2S

Molekulargewicht

274.8 g/mol

IUPAC-Name

4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide

InChI

InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18)

InChI-Schlüssel

MGTGSOXMYMISSD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.